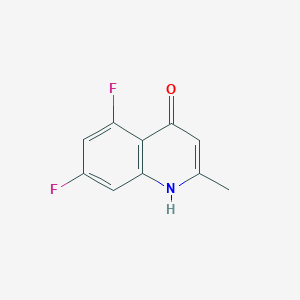

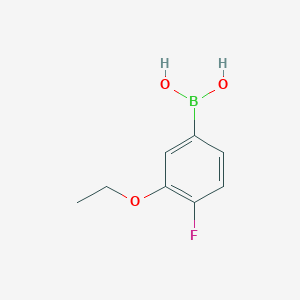

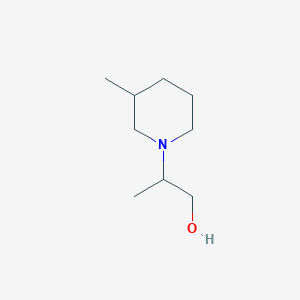

![molecular formula C6H13Cl2N3 B1419200 [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride CAS No. 1184979-75-6](/img/structure/B1419200.png)

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

Overview

Description

Synthesis Analysis

Pyrazole derivatives, such as “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride”, are synthesized through various methods. One common method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The structure of the synthesized compounds is often confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .

Molecular Structure Analysis

The molecular structure of “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” is represented by the InChI code: 1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H . This InChI code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” has a molecular weight of 198.09 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Facile Synthesis of Flexible Ligands

A study conducted by Potapov et al. (2007) explored the synthesis of flexible ligands, including bis[2-(pyrazol-1-yl)ethyl]amine, using a superbasic medium. This work demonstrates the chemical versatility of pyrazole-based compounds in ligand formation (Potapov et al., 2007).

Catalysts for Copolymerization

Matiwane et al. (2020) investigated the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the potential of pyrazolyl compounds in green chemistry applications, particularly in polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Synthesis and Bioactivity of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives, assessing their potential as antitumor, antifungal, and antibacterial agents. This study showcases the biomedical applications of pyrazole compounds (Titi et al., 2020).

Metal(II) Complexes with Pyrazolyl Ligands

Massoud et al. (2015) explored the formation of metal(II) complexes using pyrazole-based ligands, indicating the importance of these compounds in coordination chemistry and potential catalytic applications (Massoud et al., 2015).

Multicomponent Domino Reactions

Prasanna, Perumal, and Menéndez (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using a green chemistry approach. This work emphasizes the role of pyrazole derivatives in sustainable chemical synthesis (Prasanna, Perumal, & Menéndez, 2013).

Generation of Structurally Diverse Libraries

Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a diverse library of compounds, including the N-alkylation of pyrazole. This highlights the usefulness of pyrazole derivatives in diversifying chemical libraries (Roman, 2013).

properties

IUPAC Name |

2-pyrazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTKFVSGIJQWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

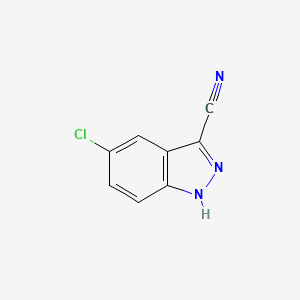

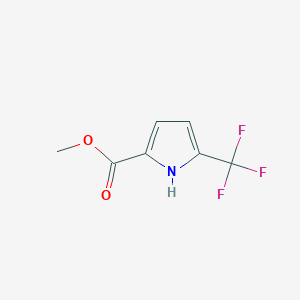

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

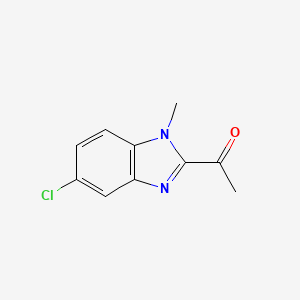

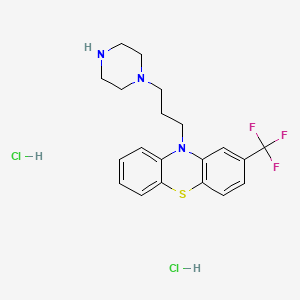

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)